邻苯二甲酸双(2-丙基庚基)酯

描述

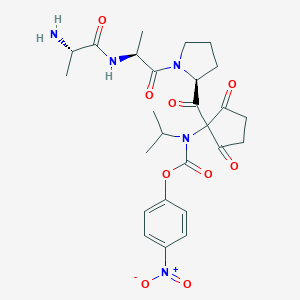

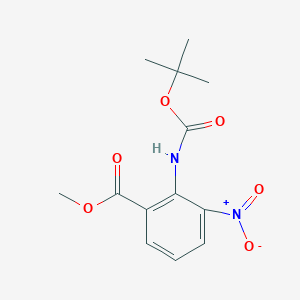

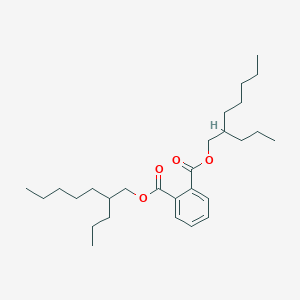

Bis(2-propylheptyl) phthalate, also known as DPHP, is an organic compound with the formula C28H46O4 . It is a phthalate and is the diester of phthalic acid and the 10-carbon branched-chain alcohol 2-propylheptanol . This colorless, viscous liquid is used for softening PVC plastics and is a general-purpose PVC plasticizer . It possesses very good plasticizing properties and may be used as a direct replacement for DEHP and DINP in many applications .

Synthesis Analysis

DPHP is manufactured by the reaction of phthalic anhydride with 2-propylheptanol in the presence of an acid catalyst . Another method involves dropping phthalic anhydride into a stainless steel cauldron containing 2-propylheptanol and a catalyst, heating the mixture, and then adding a mixed catalyst of tetrabutyl titanate and titanium isopropylate .

Molecular Structure Analysis

The molecular structure of Bis(2-propylheptyl) phthalate is characterized by a phthalate core with two 2-propylheptyl groups attached via ester linkages . The molecule contains a total of 78 bonds, including 32 non-H bonds, 8 multiple bonds, 20 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aromatic esters .

Chemical Reactions Analysis

The primary chemical reaction involved in the use of Bis(2-propylheptyl) phthalate is its function as a plasticizer. In this role, it is incorporated into PVC plastics, where it increases flexibility and decreases brittleness .

Physical And Chemical Properties Analysis

Bis(2-propylheptyl) phthalate is a clear, oily liquid . It has a molar mass of 446.672 g/mol . Its density ranges from 0.957 to 0.965 g/cm3 , and it has a refractive index (nD) of 1.482-1.484 . It is practically insoluble in water, with a solubility of less than 0.01 mg/L . Its viscosity is 120-130 mPas .

科学研究应用

- Application : DPHP softens PVC plastics, enhancing their flexibility and workability. It exhibits excellent plasticizing properties and can directly replace other plasticizers like DEHP and DINP in various applications .

- Application : It finds use in cable wires, roofing membranes, and other high-temperature environments where traditional plasticizers may not perform optimally .

- Application : DPHP serves as an alternative to DEHP, offering similar plasticizing properties without the same health risks. Researchers explore its suitability in medical devices, toys, and other consumer products .

- Application : DPHP may find use in drug delivery systems, medical tubing, and other healthcare-related products. Its low toxicity profile makes it appealing for these applications .

- Application : Environmental scientists assess DPHP’s fate, transport, and potential impact in ecosystems. Understanding its behavior in soil, water, and air is crucial for risk assessment and regulatory decisions .

- Application : Researchers explore DPHP’s interactions with polymers, its mechanical properties, and its impact on material performance. This knowledge informs the development of novel materials and composites .

PVC Plasticization

High-Temperature Applications

Alternative to DEHP

Biomedical and Pharmaceutical Applications

Environmental Studies

Material Science and Polymer Research

作用机制

Target of Action

Bis(2-propylheptyl) phthalate, also known as DPHP, is a phthalate ester primarily used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products . The primary targets of DPHP are peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α .

Mode of Action

DPHP interacts with its targets, the PPARs, through non-genotoxic mechanisms . This interaction involves multiple molecular signals, including PPAR-α activation, perturbation of fatty acid metabolism, induction of cell proliferation, decreased apoptosis, production of reactive oxygen species, and oxidative stress .

Biochemical Pathways

The activation of PPAR-α by DPHP leads to a perturbation of fatty acid metabolism . This can result in the induction of cell proliferation and a decrease in apoptosis, contributing to the production of reactive oxygen species and oxidative stress . These biochemical changes can affect various cellular signaling pathways, including Notch, Wnt, and TGF-β .

Pharmacokinetics

It is known that dphp is less potent as a peroxisome proliferator than the structurally similar compound di(2-ethylhexyl) phthalate (dehp) .

Result of Action

The molecular and cellular effects of DPHP’s action are primarily related to its role as a non-genotoxic carcinogen . The activation of PPAR-α and the subsequent biochemical changes can lead to cell proliferation and decreased apoptosis, contributing to carcinogenic activity . The relevance of these effects in humans remains unclear .

Action Environment

The action, efficacy, and stability of DPHP can be influenced by various environmental factors. For instance, DPHP is a ubiquitous environmental contaminant, and humans can be exposed to it via multiple routes

安全和危害

未来方向

There is ongoing research into the effects and mechanisms of phthalates’ action on the human body . Additionally, there is interest in refining and calibrating a human PBPK model for the plasticizer, Di-(2-propylheptyl) phthalate (DPHP), using in silico, in vitro, and human biomonitoring data . This could provide more confidence for future evaluations of other similar chemicals using the read-across approach .

属性

IUPAC Name |

bis(2-propylheptyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O4/c1-5-9-11-17-23(15-7-3)21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-24(16-8-4)18-12-10-6-2/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYUOIVEVPTXFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC)COC(=O)C1=CC=CC=C1C(=O)OCC(CCC)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052173 | |

| Record name | Bis(2-propylheptyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Pellets or Large Crystals | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-propylheptyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

53306-54-0 | |

| Record name | Di-2-propylheptyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53306-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-propylheptyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053306540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 53306-54-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-propylheptyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-propylheptyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-propylheptyl) phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of Bis(2-propylheptyl) phthalate (DPHP)?

A1: DPHP is widely used as a plasticizer, particularly as a replacement for other phthalates facing restrictions due to health concerns []. It enhances the flexibility, durability, and workability of various materials, including plastics, rubbers, and coatings.

Q2: How is Bis(2-propylheptyl) phthalate (DPHP) detected and quantified in environmental and biological samples?

A2: Various analytical techniques are employed to detect and quantify DPHP. These include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) [, ]. These methods offer high sensitivity and selectivity for accurate measurement in complex matrices.

Q3: What are the known metabolites of DPHP in humans?

A3: Research has identified several DPHP metabolites in human urine, including oxo-mono-propylheptyl phthalate (oxo-MPHP) and hydroxy-mono-propylheptyl phthalate (OH-MPHP). These metabolites serve as potential biomarkers for DPHP exposure [, , ].

Q4: Are there any concerns regarding the environmental impact of DPHP?

A4: While considered a less toxic alternative to some phthalates, DPHP's presence in the environment raises concerns. It has been detected in soil samples, indicating potential accumulation and exposure to terrestrial organisms []. Research continues to assess its long-term ecological effects.

Q5: Has DPHP been found to have autotoxic effects on plants?

A5: Research has shown that DPHP exhibits autotoxic effects on tobacco plants. It was isolated from the rhizosphere soil of flue-cured tobacco and demonstrated inhibitory effects on the growth of tobacco seedlings, contributing to replant failure [].

Q6: Are there alternative plasticizers to DPHP being explored?

A6: Yes, researchers and industries are actively investigating and developing alternative plasticizers to address potential concerns surrounding DPHP and other phthalates. These alternatives aim to provide similar functionalities while minimizing potential health and environmental risks [].

Q7: What are the limitations of dietary administration of DPHP in amphibian toxicity studies?

A7: Studies suggest that administering DPHP through diet in amphibian metamorphosis assays can confound data interpretation due to the physical alteration of the diet and potential impacts on the tadpoles' development and survival, independent of DPHP exposure [].

Q8: Can finger nails be used as a biomarker for DPHP exposure?

A8: Interestingly, while DPHP metabolites were not detected in vivo, metabolites of its alternative DEHTP were identified in both urine and fingernail samples. This finding suggests that fingernails could potentially serve as a non-invasive matrix for monitoring exposure to certain organic contaminants, including some plasticizers, but further validation is needed [].

Q9: What is the historical context of DPHP research?

A9: Research on DPHP has evolved over time, initially focusing on its synthesis and applications []. With growing awareness of potential health and environmental effects of certain phthalates, research shifted towards understanding DPHP's metabolism, toxicity, and environmental fate. Ongoing research investigates safer alternatives and sustainable practices related to DPHP and its class of compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Propan-2-yl-1-azabicyclo[2.2.2]octane](/img/structure/B138307.png)

![7-[(3R,4R)-3-amino-4-methylpyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid](/img/structure/B138315.png)

![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol N,N-dimethylcarbamate](/img/structure/B138319.png)